molecular formula C18H17N3O2 B7699833 N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7699833
M. Wt: 307.3 g/mol
InChI Key: KUARIARTFONESD-UHFFFAOYSA-N
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Description

N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPOP belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. In the case of its anti-cancer activity, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-cancer activity, this compound has been shown to exhibit antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high selectivity and sensitivity towards copper ions. This makes it a useful tool for monitoring copper ion levels in biological samples. Another advantage of this compound is its potential as an anti-cancer drug, which could have significant implications for the treatment of cancer.
One limitation of using this compound in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities of the compound. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is to further explore its potential as a fluorescent probe for detecting metal ions. This could involve developing new derivatives of this compound with improved selectivity and sensitivity for different metal ions.
Another area of research is to further investigate the mechanism of action of this compound, particularly in relation to its anti-cancer activity. This could involve identifying the specific proteins or enzymes that this compound targets and developing new derivatives of the compound with improved activity.
Finally, there is potential for this compound to be used in the development of new drugs for the treatment of other diseases, such as inflammatory diseases. This could involve exploring the anti-inflammatory properties of this compound and developing new derivatives with improved activity.

Synthesis Methods

The synthesis of N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be achieved through a multi-step reaction process. The first step involves the condensation of o-tolyl hydrazine with ethyl acetoacetate to form 3-(o-tolyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole. This intermediate is then reacted with 3-chloropropionyl chloride to yield this compound. The overall yield of this process is approximately 60%.

Scientific Research Applications

N-phenyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting metal ions. This compound exhibits high selectivity and sensitivity towards copper ions, making it a useful tool for monitoring copper ion levels in biological samples.
Another area of research where this compound has shown potential is in the development of anti-cancer drugs. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a promising candidate for further development as an anti-cancer drug.

properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-5-6-10-15(13)18-20-17(23-21-18)12-11-16(22)19-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUARIARTFONESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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